2-Amino-3-(2-methyl-1h-benzo[d]imidazol-1-yl)propanoic acid
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Overview
Description
2-Amino-3-(2-methyl-1h-benzo[d]imidazol-1-yl)propanoic acid is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2-methyl-1h-benzo[d]imidazol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylbenzimidazole with an appropriate amino acid derivative under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(2-methyl-1h-benzo[d]imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the benzimidazole ring .
Scientific Research Applications
2-Amino-3-(2-methyl-1h-benzo[d]imidazol-1-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules
Medicine: Investigated for its potential therapeutic applications, including antiviral, anticancer, and antimicrobial activities
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-methyl-1h-benzo[d]imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Aminobenzimidazole: Shares the benzimidazole core structure but lacks the additional amino acid moiety.
2-Methylbenzimidazole: Similar structure but without the amino acid side chain.
Benzimidazole: The parent compound with a simpler structure .
Uniqueness: 2-Amino-3-(2-methyl-1h-benzo[d]imidazol-1-yl)propanoic acid is unique due to the presence of both the benzimidazole ring and the amino acid side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-amino-3-(2-methylbenzimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C11H13N3O2/c1-7-13-9-4-2-3-5-10(9)14(7)6-8(12)11(15)16/h2-5,8H,6,12H2,1H3,(H,15,16) |
InChI Key |
QQVDHFRGILHBON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(C(=O)O)N |
Origin of Product |
United States |
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